3-(2-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
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Overview
Description
3-(2-Methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a methoxyphenyl group, a phenylethyl group, and a dihydro-1,2-oxazole ring, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps:
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Formation of the Oxazole Ring: : The initial step often involves the cyclization of a suitable precursor to form the dihydro-1,2-oxazole ring. This can be achieved through the reaction of an α,β-unsaturated carbonyl compound with a hydroxylamine derivative under acidic or basic conditions.
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Introduction of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This step may involve the use of a methoxy-substituted benzene derivative and a suitable leaving group.
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Attachment of the Phenylethyl Group: : The phenylethyl group can be attached through a reductive amination reaction, where an amine reacts with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
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Reduction: : Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocyclic structure.
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Substitution: : The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution at the methoxyphenyl group or electrophilic substitution at the phenylethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or Friedel-Crafts catalysts for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce more saturated heterocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of oxazole derivatives in various chemical reactions.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties, making it a promising lead compound for new drug development.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Lacks the phenylethyl group, which may affect its biological activity and chemical reactivity.
N-(2-Phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Lacks the methoxyphenyl group, potentially altering its interaction with biological targets.
3-Phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide: Lacks both the methoxy and phenylethyl groups, making it a simpler analog with different properties.
Uniqueness
The presence of both the methoxyphenyl and phenylethyl groups in 3-(2-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide makes it unique compared to its analogs
Properties
Molecular Formula |
C19H20N2O3 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C19H20N2O3/c1-23-17-10-6-5-9-15(17)16-13-18(24-21-16)19(22)20-12-11-14-7-3-2-4-8-14/h2-10,18H,11-13H2,1H3,(H,20,22) |
InChI Key |
ASZHOLKJDFTUAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(C2)C(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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